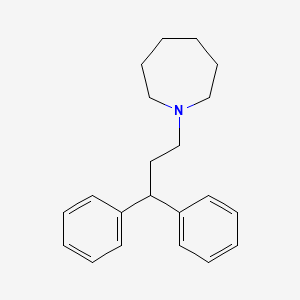
Prozapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prozapine is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Molecular and Biochemical Effects
Regulation of Phosphorylation in Brain Signaling : Fluoxetine influences the phosphorylation state of dopamine- and cAMP-regulated phosphoprotein of Mr 32,000 (DARPP-32) in the brain, affecting protein phosphatase-1, a major serine/threonine protein phosphatase. This regulation contributes to fluoxetine's antidepressant actions (Svenningsson et al., 2002).
Impact on Gene Expression : Research shows that fluoxetine impacts gene expression in the brain, evidenced by changes in the expression of proteins like cholecystokinin and prostaglandin D2 synthase (Takahashi et al., 2006).
Developmental and Neurological Effects
Neurodevelopmental Impact : Prenatal exposure to fluoxetine in rats leads to behavioral changes such as increased anxiety and altered social behaviors, indicating potential neurodevelopmental impacts (Olivier et al., 2011).
Influence on Neurogenesis and Serotonin Synthesis : Fluoxetine affects neurogenesis and tryptophan hydroxylase expression, particularly in adolescent-treated rats. This suggests a differential sensitivity of the adolescent brain to fluoxetine (Klomp et al., 2014).
Age-Dependent Effects in Humans and Rodents : Fluoxetine's effects vary with age, impacting neonatal and adolescent development differently in humans and rodents. It leads to anxiety- and depression-like features in later life of rats and mice (Olivier et al., 2011).
Pharmacological and Environmental Aspects
Pharmacokinetics in Nonhuman Primates : Fluoxetine and its metabolite norfluoxetine show prolonged half-lives in rhesus macaques, indicating the importance of considering drug accumulation in preclinical studies (Sawyer & Howell, 2011).
Environmental Impact : Fluoxetine's presence in aquatic environments has been shown to have adverse effects on aquatic organisms, highlighting its environmental impact (Brooks, 2014).
Therapeutic Research
Use in Eating Disorders Treatment : Fluoxetine is being studied for its role in treating eating disorders, with research exploring its biological sources and potential as a treatment modality (Gura, 2008).
Smoking Cessation : A multicenter trial explored fluoxetine as an adjunct to behavioral smoking cessation treatment, indicating its potential beyond traditional depression treatment (Niaura et al., 2002).
Eigenschaften
CAS-Nummer |
3426-08-2 |
|---|---|
Produktname |
Prozapine |
Molekularformel |
C21H27N |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-(3,3-diphenylpropyl)azepane |
InChI |
InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |
InChI-Schlüssel |
QSEKJQWRMSJZDE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
3426-08-2 |
Verwandte CAS-Nummern |
13657-24-4 (hydrochloride) |
Synonyme |
1-(3,3-diphenylpropyl)hexamethyleneimine HCl of prozapine hexadiphene maleate of prozapine prozapine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)


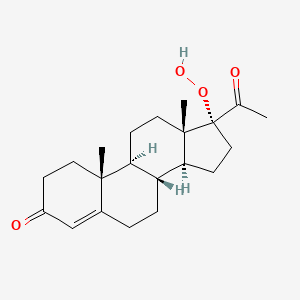

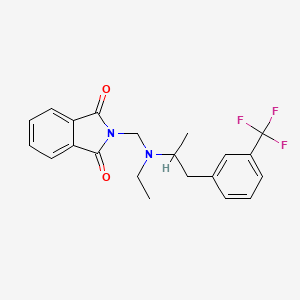
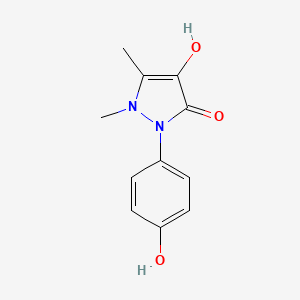

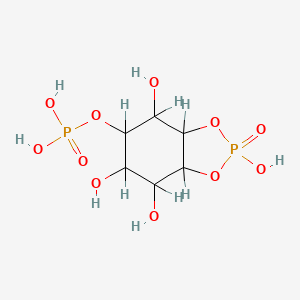
![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)

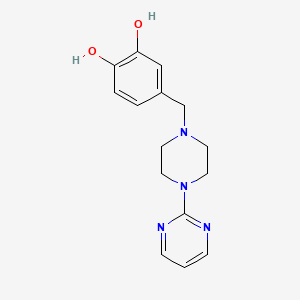
![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)